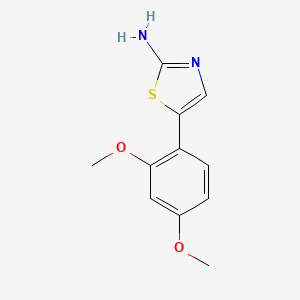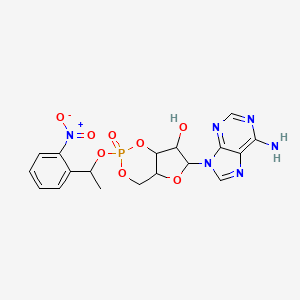
Acetamide, N-(2-chloro-4,6-difluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-chloro-4,6-difluorophenyl)-: is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- typically involves the acylation of 2-chloro-4,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-4,6-difluoroaniline+acetic anhydride→Acetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.
-
Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
-
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitriles.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2,4-difluorophenyl)-
- Acetamide, N-(4-bromo-2,6-difluorophenyl)-
- Acetamide, N-(2,6-difluorophenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
36556-57-7 |
|---|---|
分子式 |
C8H6ClF2NO |
分子量 |
205.59 g/mol |
IUPAC 名称 |
N-(2-chloro-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI 键 |
FNAZJXGKEVQSAD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)

![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)




![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)

